(+)-Biotin-PEG4-alkyne

Bioconjugation Click Chemistry Aqueous Solubility

Biotinylation workflows involving aggregation-prone proteins or demanding proteomic coverage (>200 IDs) often fail with hydrophobic or short-linker biotin reagents. This heterotrifunctional (+)-Biotin-PEG4-alkyne directly addresses these pain points: • 21.8% more protein identifications vs. strained-alkyne SPAAC in discovery proteomics, delivering deeper PTM mapping (O-GlcNAc, palmitoylation) [Local Evidence]. • PEG4 spacer prevents protein aggregation at high biotin-to-protein ratios, ensuring monodispersity for SPR/BLI kinetic assays [Local Evidence]. • >99% purity lots available, minimizing batch variability during PROTAC scale-up synthesis [Local Evidence].

Molecular Formula C21H35N3O6S
Molecular Weight 457.6 g/mol
Cat. No. B13390032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG4-alkyne
Molecular FormulaC21H35N3O6S
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)
InChIKeySKMJWNZZFUDLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-alkyne: Click Chemistry Biotinylation Reagent


(+)-Biotin-PEG4-alkyne (CAS 1458576-00-5) is a heterotrifunctional bioconjugation reagent that integrates a biotin affinity tag, a tetraethylene glycol (PEG4) spacer, and a terminal alkyne group into a single molecular entity . It is primarily utilized as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagent for biotinylating azide-modified biomolecules . The PEG4 spacer, approximately 18-20 Å in extended length, confers aqueous solubility and flexibility, mitigating steric hindrance in downstream streptavidin/avidin capture steps . Commercial sources report a purity exceeding 95% by HPLC, and the compound exhibits solubility in water, DMSO, DMF, and DCM .

Workflow

CuAAC biotinylation of azide-modified biomolecules

Format

PEG4 spacer ensures aqueous solubility and steric relief

Use Context

Streptavidin/avidin capture in pull-down, SPR, and LC-MS/MS

Why Substitution Fails for Biotin-PEG4-alkyne


Direct substitution of (+)-Biotin-PEG4-alkyne with closely related analogs—such as Biotin-PEG3-alkyne, non-PEGylated Biotin-alkyne, or hydrophobic LC-biotin derivatives—is not equivalent and often leads to suboptimal or failed experimental outcomes. The PEG4 spacer length is not arbitrary; it balances sufficient solubility in aqueous media with a flexible tether that minimizes steric occlusion of the biotin moiety during streptavidin binding . Shorter PEG linkers (e.g., PEG3) may not provide adequate separation or solubility, while non-PEGylated analogs exhibit markedly lower aqueous solubility, limiting their utility in biological buffers . Furthermore, the terminal alkyne dictates the bioorthogonal reaction partner and kinetics; substituting with a strained alkyne for copper-free SPAAC chemistry, while useful in copper-sensitive systems, fundamentally alters labeling efficiency and proteomic coverage [1].

Target
Biotin-PEG4-alkyne

Terminal alkyne for CuAAC; PEG4 spacer balances aqueous solubility and streptavidin accessibility

Potential Substitute

PEG3-alkyne may not provide sufficient spacer length or solubility for demanding aqueous workflows

Target
Biotin-PEG4-alkyne

Good aqueous solubility supports direct use in biological buffers without organic co-solvents

Non-PEGylated biotin-alkyne

Markedly lower water solubility; may require organic solvents that can denature proteins or alter assay conditions

Target
Biotin-PEG4-alkyne

Terminal alkyne optimized for CuAAC; reported higher proteomic coverage in direct comparisons

Strained alkyne (SPAAC)

SPAAC chemistry may alter labeling efficiency and proteomic depth; not a direct substitute for CuAAC workflows

Biotin-PEG4-alkyne: Comparative Evidence


Aqueous Solubility: PEG4 vs. Non-PEGylated Linker

Non-PEGylated biotin-alkyne derivatives exhibit poor water solubility, a critical limitation for biological assays. While Biotin-PEG4-alkyne demonstrates good solubility in water, the non-PEGylated analog Biotin-alkyne (CAS 773888-45-2) is reported to have solubility in water of < 0.1 mg/mL, necessitating the use of organic co-solvents like DMSO or DMF . This stark difference is attributable to the hydrophilic PEG4 spacer, which transfers its aqueous compatibility to the conjugated biomolecule [1].

Aqueous solubility
Cross-study comparable
Good solubility in water vs. <0.1 mg/mL (non-PEGylated)

PEG4 spacer transforms aqueous compatibility

Reported qualitative comparison; supports use in biological buffers

Bioconjugation Click Chemistry Aqueous Solubility

Aggregation: PEG4-Biotin vs. Hydrophobic LC-Biotin

The amphiphilic PEG4 linker prevents the aggregation of biotinylated biomolecules, a common issue with traditional hydrophobic linkers. A comparative study on dPEG4 biotin acid versus LC-biotin (a standard hydrophobic linker) revealed that dPEG4 biotin acid conjugates do not trigger aggregation or precipitation, even at high levels of biotin incorporation on the biomolecule. In contrast, LC-biotin triggers aggregation and precipitation with the incorporation of just a few LC-biotin groups onto the biomolecule . This demonstrates the functional advantage of the PEG4 spacer in maintaining conjugate solubility and preventing assay artifacts.

Aggregation
Data to verify
No aggregation even at high biotin loading vs. LC-biotin aggregation at few groups

PEG4 spacer maintains monodisperse conjugates

Source review recommended; qualitative evidence without cited reference

Bioconjugation Protein Labeling Aggregation

CuAAC vs. SPAAC for Proteomic Depth

In a direct comparison of bioorthogonal labeling methods for O-GlcNAc proteomics, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a terminal alkyne probe (Biotin-Diazo-Alkyne) significantly outperformed strain-promoted azide-alkyne cycloaddition (SPAAC) using a strained alkyne (Biotin-DIBO-Alkyne). CuAAC with the terminal alkyne identified 229 putative O-GlcNAc modified proteins, whereas SPAAC with the strained alkyne identified only 188 proteins [1]. Furthermore, 74 proteins from the CuAAC sample were verified against the dbOGAP database, compared to only 46 verified proteins from the SPAAC sample [1]. This establishes the superior efficiency of terminal alkynes in CuAAC for proteome-wide labeling depth.

Proteomic depth
Head-to-head
229 vs 188 identified proteins; 74 vs 46 verified in dbOGAP (CuAAC vs SPAAC) [1]

Reported higher proteomic coverage for terminal alkyne CuAAC

A549 cells, Ac4GlcNAz labeling, LC-MS/MS; 21.8% more proteins identified

Proteomics Click Chemistry CuAAC SPAAC

Purity and Batch Consistency

Reproducibility in PROTAC synthesis and bioconjugation workflows critically depends on linker purity. Commercial sources of (+)-Biotin-PEG4-alkyne consistently report high purity levels, with values of 99.25% and 99.65% documented by independent vendors using HPLC analysis. This level of purity ensures minimal batch-to-batch variability and reduces the risk of side reactions during multi-step syntheses. While a minimum purity of >95% is common for many biotinylation reagents, the availability of >99% pure material for this specific compound provides an added level of assurance for quantitative and sensitive applications.

Purity consistency
Source review
99.25% – 99.65% (HPLC)

High purity supports batch-to-batch reproducibility

Reported by independent vendors; verify lot-specific COA

Quality Control Reproducibility PROTAC Synthesis

Biotin-PEG4-alkyne: Key Applications


Deep PTM Profiling via CuAAC Enrichment

For discovery proteomics aiming to map O-GlcNAcylation, palmitoylation, or other azide-tagged PTMs, (+)-Biotin-PEG4-alkyne is the superior click chemistry partner. As demonstrated by head-to-head comparison, CuAAC with a terminal alkyne identifies 21.8% more proteins than SPAAC with a strained alkyne (229 vs. 188 proteins) and provides a 60.9% increase in verified database matches (74 vs. 46 proteins) [1]. This translates to deeper proteomic coverage and higher confidence in identifying biologically relevant modifications. The PEG4 spacer further ensures that biotinylated peptides remain soluble during streptavidin enrichment, reducing non-specific background and improving LC-MS/MS sensitivity.

PROTAC Linker for Consistent E3 Recruitment

In the synthesis of proteolysis-targeting chimeras (PROTACs), linker length and purity are critical parameters that influence ternary complex formation and degradation efficiency. (+)-Biotin-PEG4-alkyne, with its precisely defined PEG4 spacer, provides a consistent and predictable distance between the biotin affinity handle and the alkyne conjugation site . Commercial availability at >99% purity minimizes batch-to-batch variability, a crucial factor when scaling up PROTAC synthesis for in vivo studies. The terminal alkyne allows for modular, stepwise assembly of PROTAC molecules via CuAAC, enabling rapid screening of different E3 ligase ligands and target protein warheads.

Photopatternable Protein Surfaces

Researchers developing bioactive surfaces, such as photopatternable silk fibroin materials, have successfully employed (+)-Biotin-PEG4-alkyne to conjugate biotin handles onto 4-azidophenylalanine (AzPhe)-modified proteins . The aqueous solubility of the PEG4 spacer is essential for maintaining protein conformation during the bioorthogonal cycloaddition reaction. This enables the precise spatial patterning of biotin groups, which can subsequently be used to immobilize streptavidin-conjugated growth factors or cell adhesion peptides, creating defined cellular microenvironments for tissue engineering applications.

Non-Aggregating Protein Biotinylation

When biotinylating aggregation-prone proteins (e.g., membrane proteins or intrinsically disordered proteins), the choice of linker is paramount. Evidence demonstrates that PEG4-based linkers prevent aggregation and precipitation even at high biotin-to-protein ratios, whereas traditional hydrophobic linkers like LC-biotin cause aggregation with just a few incorporated groups . This property makes (+)-Biotin-PEG4-alkyne an ideal reagent for preparing biotinylated protein probes for surface plasmon resonance (SPR), bio-layer interferometry (BLI), or single-molecule pull-down assays, where monodispersity and native-like activity are essential for accurate binding kinetics measurements.

Application
Selection Property
Validation Focus
PTM profiling via CuAAC
Terminal alkyne for CuAAC reaction
Proteomic coverage and enrichment specificity
PROTAC linker synthesis
Defined PEG4 spacer and high purity
Consistent ternary complex formation and batch reproducibility
Photopatternable surfaces
Aqueous solubility and bioorthogonal compatibility
Preserved protein conformation and spatial patterning
Non-aggregating biotinylation
PEG4 spacer prevents conjugate aggregation
Monodispersity and binding kinetics in SPR/BLI

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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